3-Allyl-2-thioxooxazolidin-4-one
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Overview
Description
3-Allyl-2-thioxooxazolidin-4-one is a heterocyclic compound with the molecular formula C6H7NO2S. It belongs to the class of oxazolidinones, which are known for their diverse biological activities, including antimicrobial and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Allyl-2-thioxooxazolidin-4-one typically involves the reaction of allyl isothiocyanate with an appropriate oxazolidinone precursor. One common method is the one-pot synthesis using nano-Fe3O4@SiO2-supported ionic liquid (MNPs@SiO2-IL) as a catalyst . This method offers high yield and selectivity under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is often emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-Allyl-2-thioxooxazolidin-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the allyl group or the thioxo group, using reagents like alkyl halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or alcohols .
Scientific Research Applications
3-Allyl-2-thioxooxazolidin-4-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 3-Allyl-2-thioxooxazolidin-4-one involves its interaction with specific molecular targets and pathways. For instance, in cancer cells, it has been shown to induce apoptosis by modulating the expression of pro-apoptotic genes like BID and BECN1 . Additionally, it can inhibit the growth of bacterial cells by binding to their ribosomes and disrupting protein synthesis .
Comparison with Similar Compounds
Similar Compounds
2-Thioxo-4-thiazolidinone: Similar in structure but with a thiazolidinone ring instead of an oxazolidinone ring.
3-Allyl-5-(4-nitrobenzylidene)-2-sulfanylidene-1,3-thiazolidin-4-one: A derivative with a nitrobenzylidene group, exhibiting different biological activities.
Uniqueness
3-Allyl-2-thioxooxazolidin-4-one is unique due to its specific combination of an allyl group and a thioxo group within the oxazolidinone ring. This structure imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications .
Properties
CAS No. |
93962-58-4 |
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Molecular Formula |
C6H7NO2S |
Molecular Weight |
157.19 g/mol |
IUPAC Name |
3-prop-2-enyl-2-sulfanylidene-1,3-oxazolidin-4-one |
InChI |
InChI=1S/C6H7NO2S/c1-2-3-7-5(8)4-9-6(7)10/h2H,1,3-4H2 |
InChI Key |
JXKVDYIOQSBMQG-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C(=O)COC1=S |
Origin of Product |
United States |
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